

Physical and chemical properties of N-Boc-D-aspartic acid

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Compound of Interest

Compound Name: *Boc-D-Aspartic acid*

Cat. No.: *B558561*

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An In-Depth Technical Guide to N-Boc-D-aspartic Acid

N-tert-Butoxycarbonyl-D-aspartic acid (**N-Boc-D-aspartic acid**) is a pivotal derivative of the non-proteinogenic amino acid D-aspartic acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino function makes it an essential building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.^{[1][2][3]} Its unique structural properties allow for the controlled and sequential assembly of amino acids to form complex peptide chains, preventing unwanted side reactions during synthesis.^[2] This guide provides a comprehensive overview of the physical and chemical properties of **N-Boc-D-aspartic acid**, detailed experimental protocols, and its role in relevant biochemical pathways.

Physical and Chemical Properties

N-Boc-D-aspartic acid is a white to off-white solid at room temperature.^{[4][5]} It is stable under recommended storage conditions, which are typically refrigerated (0-8°C) and dry.^{[1][4][6]}

Chemical Identifiers and Structure

Identifier	Value
IUPAC Name	(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid[7]
CAS Number	62396-48-9[1][7]
Molecular Formula	C ₉ H ₁₅ NO ₆ [1][7]
Molecular Weight	233.22 g/mol [1][7]
Canonical SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[7]
InChI Key	KAJBMCZQVSQJDE-RXMQYKEDSA-N[7]
Synonyms	Boc-D-Asp-OH, N-(tert-Butoxycarbonyl)-D-aspartic acid[1][4][7]

Quantitative Physical and Chemical Data

Property	Value
Melting Point	116-123 °C[1]
Boiling Point	377.4 ± 32.0 °C (Predicted)[4]
Density	1.302 ± 0.06 g/cm ³ (Predicted)[4]
pKa	3.77 ± 0.23 (Predicted)[4]
Optical Rotation	+5.0° ± 1° (c=1.03% in MeOH)[1]
Solubility	Soluble in water[8]
Appearance	White to off-white solid/powder[4][5]

Experimental Protocols

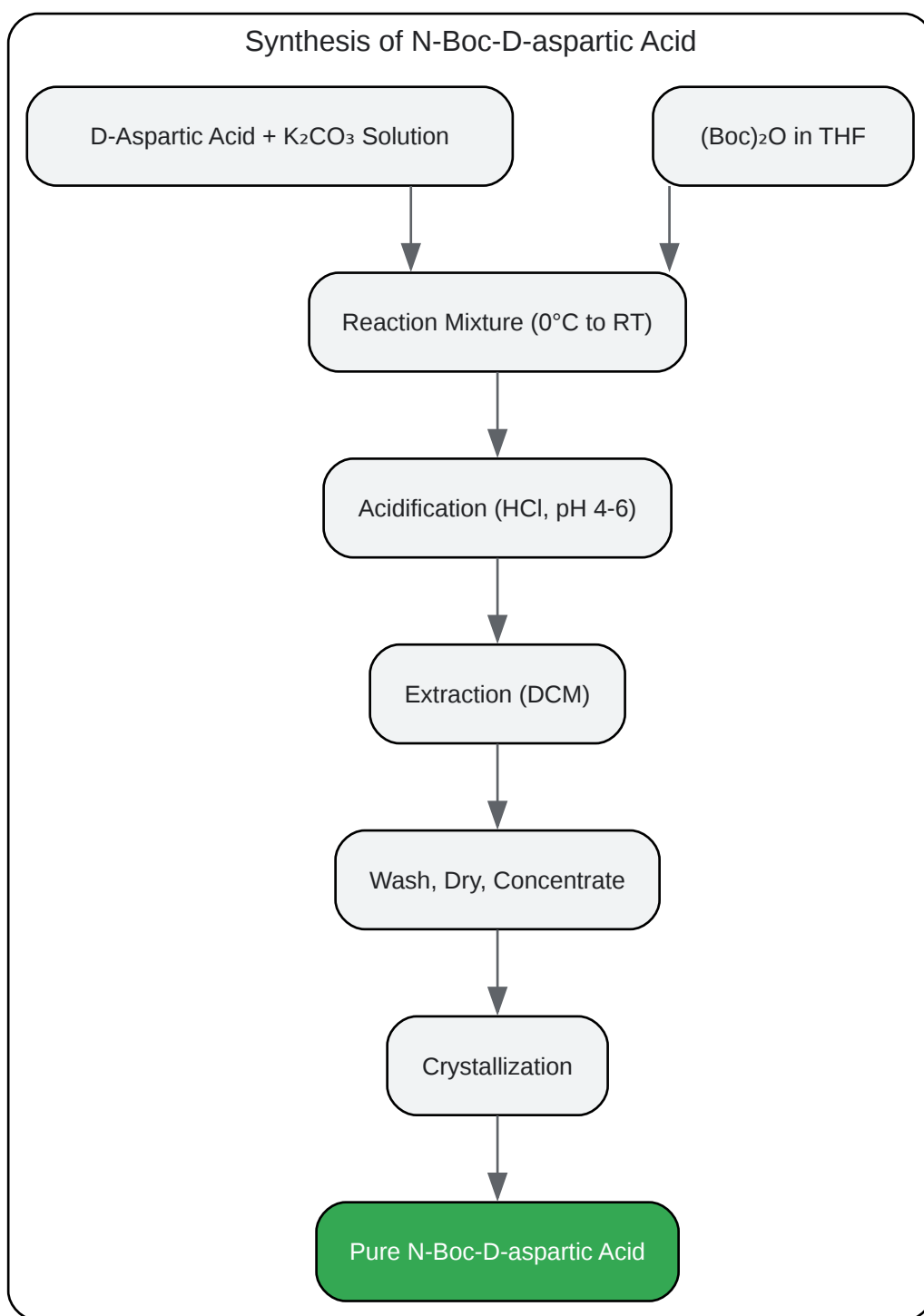
The following sections detail key experimental procedures involving N-**Boc-D-aspartic acid**.

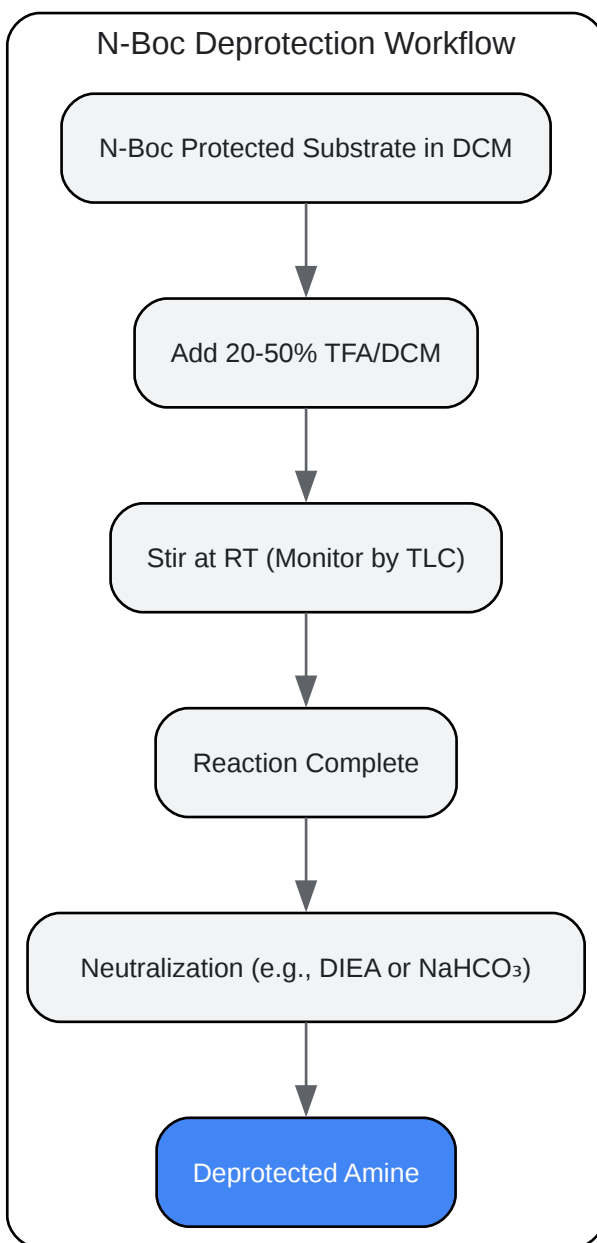
Synthesis of N-Boc-D-aspartic Acid

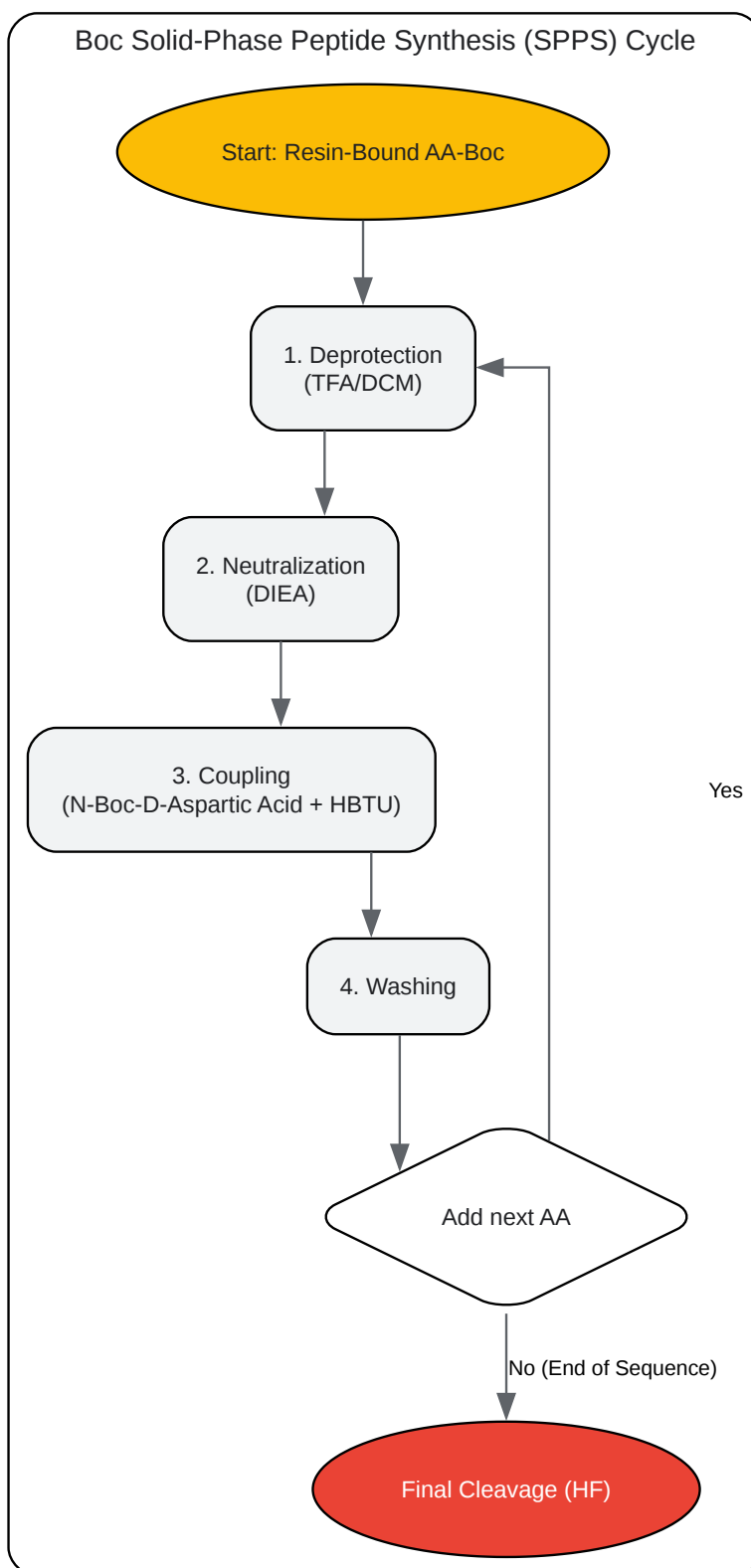
The standard procedure for the N-terminal protection of an amino acid involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

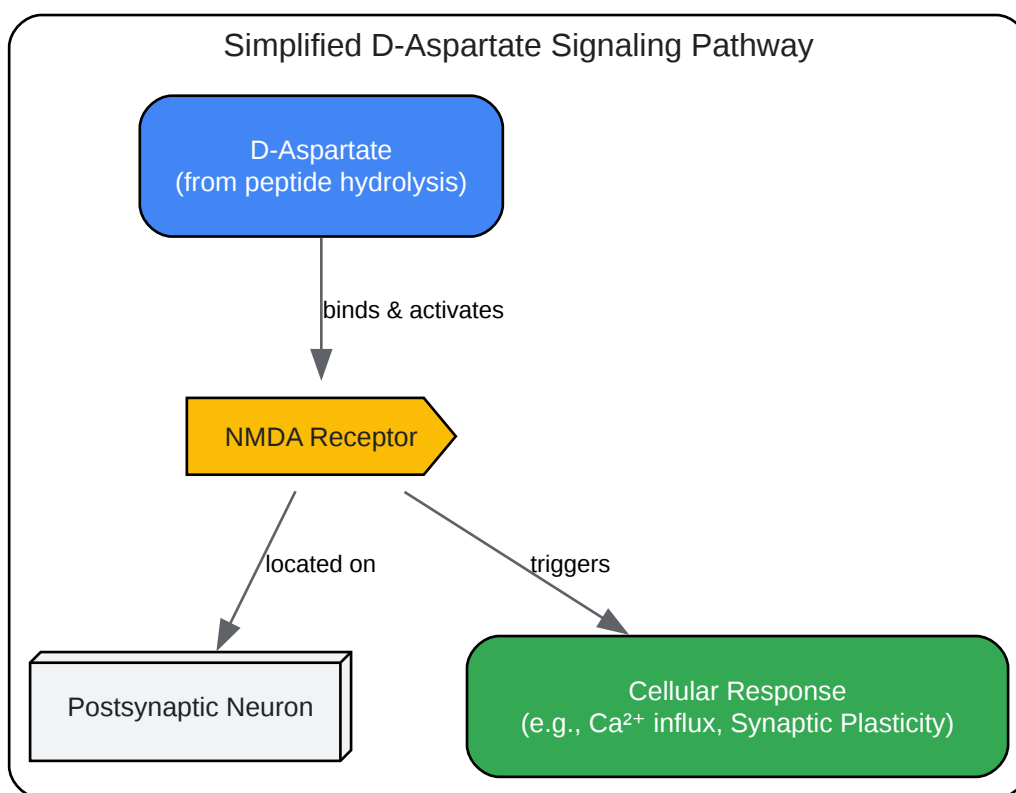
Methodology:

- Dissolve D-aspartic acid in a suitable aqueous basic solution, such as a solution of potassium bicarbonate.[9]
- Cool the mixture in an ice bath.
- Add di-tert-butyl dicarbonate ((Boc)₂O), often dissolved in a solvent like tetrahydrofuran (THF), to the amino acid solution in batches while stirring.[9][10]
- Allow the reaction to proceed for several hours at room temperature to ensure complete conversion.[10]
- After the reaction is complete, acidify the mixture to a pH of 4-6 using an acid solution like hydrochloric acid.[9]
- Extract the product into an organic solvent, such as dichloromethane or ethyl acetate.[9][10]
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[10]
- The product can be further purified by crystallization, for example, by adding an anti-solvent like petroleum ether.[9]









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